molecular formula C20H24FN5O3S B2983771 3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705243-53-3

3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2983771
CAS No.: 1705243-53-3
M. Wt: 433.5
InChI Key: RCYLUDLLGBWVIJ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-5-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H24FN5O3S and its molecular weight is 433.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antitubercular Applications

A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, closely related to the queried compound, were synthesized and evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggest the potential of synthesized compounds as antitubercular agents. Antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes was found to be good compared to standard Ampicillin, indicating their potential as antimicrobial agents (Shingare et al., 2022).

Anticancer Applications

Related research into pyrazole and oxadiazole derivatives has also highlighted their significance in anticancer drug discovery. Specifically, the synthesis and evaluation of compounds bearing the piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated potential as anticancer agents. The synthesis process aimed at sequential synthesis of these hybrids, followed by evaluating them for anticancer properties, showcased promising IC50 values indicating strong anticancer activities against selected cell lines relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).

Molecular Docking and Synthesis Studies

Further studies on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of related compounds showcased the methodological advancements in synthesizing these compounds and evaluating their biological activities. The structural elucidation through various spectroscopic techniques underlines the complexity and precision required in developing molecules with potential therapeutic applications (Khalid et al., 2016).

Properties

IUPAC Name

3-(2-fluorophenyl)-5-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3S/c1-13-19(14(2)25(3)23-13)30(27,28)26-10-6-7-15(12-26)11-18-22-20(24-29-18)16-8-4-5-9-17(16)21/h4-5,8-9,15H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLUDLLGBWVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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